molecular formula C16H23NO3 B14392521 Ethyl 4-(2-phenylbutanamido)butanoate CAS No. 90068-64-7

Ethyl 4-(2-phenylbutanamido)butanoate

Cat. No.: B14392521
CAS No.: 90068-64-7
M. Wt: 277.36 g/mol
InChI Key: IONDPMYRASNKNC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-phenylbutanamido)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are generally limited to the formation of simple esters .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of catalysts to speed up the reaction and improve yield. Methods such as reflux and distillation are employed to purify the product. Reflux involves heating the reaction mixture to its boiling point and using a condenser to return the vaporized solvent back to the reaction flask, while distillation purifies the liquid by evaporation and condensation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-phenylbutanamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Grignard reagents, nucleophiles.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-phenylbutanamido)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-phenylbutanamido)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism .

Comparison with Similar Compounds

Ethyl 4-(2-phenylbutanamido)butanoate can be compared with other esters such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the phenylbutanamido group, which imparts distinct chemical and physical properties .

List of Similar Compounds

  • Ethyl acetate
  • Methyl butanoate
  • Butyl propionate
  • Isopropyl butyrate

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90068-64-7

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl 4-(2-phenylbutanoylamino)butanoate

InChI

InChI=1S/C16H23NO3/c1-3-14(13-9-6-5-7-10-13)16(19)17-12-8-11-15(18)20-4-2/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3,(H,17,19)

InChI Key

IONDPMYRASNKNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)OCC

Origin of Product

United States

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